N-(2-naphthyl)leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-naphthyl)leucine is a compound that belongs to the class of N-aryl-α-amino acids It is characterized by the presence of a naphthalene ring attached to the amino acid leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-naphthyl)leucine typically involves the reaction of leucine with 2-naphthylamine. One common method is the condensation reaction where the carboxyl group of leucine reacts with the amino group of 2-naphthylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-naphthyl)leucine can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
N-(2-naphthyl)leucine has several scientific research applications:
Chemistry: Used as a chiral selector in chromatographic techniques for enantioseparation of racemic mixtures.
Biology: Serves as a substrate in enzymatic assays to study aminopeptidase activity.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-naphthyl)leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthalene ring can engage in π-π interactions with aromatic residues in the active sites of enzymes, while the leucine moiety can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes and influence biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-naphthyl)valine
- N-(2-naphthyl)alanine
- N-(2-naphthyl)glycine
Uniqueness
N-(2-naphthyl)leucine is unique due to its specific combination of the naphthalene ring and the leucine amino acid. This combination provides distinct steric and electronic properties that can influence its reactivity and interactions with biological targets. Compared to other similar compounds, this compound may exhibit different binding affinities and selectivities, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2S)-4-methyl-2-(naphthalen-2-ylamino)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11(2)9-15(16(18)19)17-14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10-11,15,17H,9H2,1-2H3,(H,18,19)/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQFSRJCABMTBA-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=CC2=CC=CC=C2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC1=CC2=CC=CC=C2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.